molecular formula C14H17N3S B3258622 (E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE CAS No. 307340-97-2

(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE

Cat. No.: B3258622
CAS No.: 307340-97-2
M. Wt: 259.37 g/mol
InChI Key: AVOUJRWMHHYDNP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a naphtho[2,1-d][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphtho[2,1-d][1,3]thiazole core, followed by the introduction of the methanimidamide group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, large-scale production may require specialized equipment to handle the specific reaction conditions and to ensure the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-d][1,3]thiazole oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-d][1,3]thiazole derivatives: Compounds with similar core structures but different functional groups.

    Methanimidamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE is unique due to the combination of its naphtho[2,1-d][1,3]thiazole core and methanimidamide group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-N'-(6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-17(2)9-15-14-16-12-8-7-10-5-3-4-6-11(10)13(12)18-14/h7-9H,3-6H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUJRWMHHYDNP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(S1)C3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(S1)C3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Reactant of Route 6
(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.